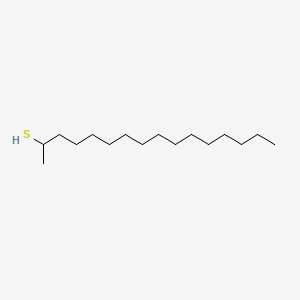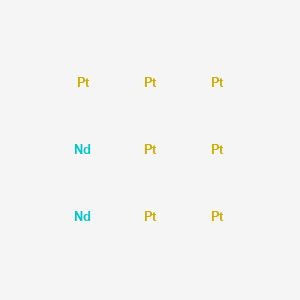
Neodymium--platinum (2/7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium-platinum (2/7) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodymium-platinum (2/7) typically involves the reaction of neodymium and platinum precursors under controlled conditions. One common method is the co-precipitation technique, where neodymium and platinum salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of neodymium-platinum (2/7) may involve high-temperature solid-state reactions or chemical vapor deposition techniques. These methods ensure the formation of a pure and homogeneous compound, which is essential for its applications in advanced technologies.
Análisis De Reacciones Químicas
Types of Reactions
Neodymium-platinum (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Neodymium-platinum (2/7) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve the replacement of neodymium or platinum atoms with other elements or compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of neodymium oxide and platinum oxide, while reduction may yield metallic neodymium and platinum.
Aplicaciones Científicas De Investigación
Neodymium-platinum (2/7) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of new diagnostic and therapeutic agents.
Medicine: Neodymium-platinum (2/7) is being explored for its potential use in cancer treatment, particularly in targeted drug delivery systems.
Industry: The compound is used in the production of advanced materials, including high-performance magnets and electronic components.
Mecanismo De Acción
The mechanism of action of neodymium-platinum (2/7) involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In biological systems, it may interact with cellular components, leading to specific therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Neodymium oxide (Nd2O3)
- Platinum oxide (PtO2)
- Neodymium chloride (NdCl3)
- Platinum chloride (PtCl2)
Uniqueness
Neodymium-platinum (2/7) is unique due to its specific stoichiometric ratio and the synergistic properties of neodymium and platinum
Propiedades
Número CAS |
66273-44-7 |
|---|---|
Fórmula molecular |
Nd2Pt7 |
Peso molecular |
1654.1 g/mol |
Nombre IUPAC |
neodymium;platinum |
InChI |
InChI=1S/2Nd.7Pt |
Clave InChI |
ZUTIQXFXDUNNHF-UHFFFAOYSA-N |
SMILES canónico |
[Nd].[Nd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


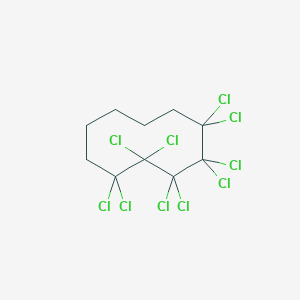


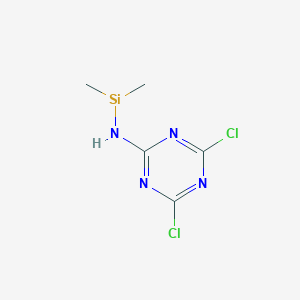
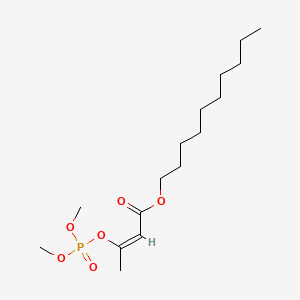
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)

![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
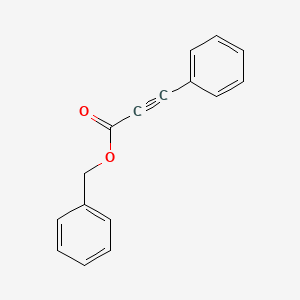
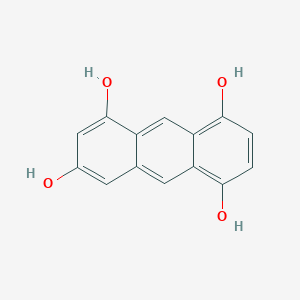
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

